
Iron(2+);tetrabromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(2+);tetrabromide can be synthesized through the reaction of iron(II) bromide with bromine in an inert atmosphere. The reaction typically occurs in a solvent such as acetonitrile or tetrahydrofuran. The general reaction is as follows:
FeBr2+Br2→FeBr42−
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of iron with bromine gas. The process requires careful handling of bromine due to its highly reactive and corrosive nature. The reaction is typically carried out in a sealed reactor to prevent the escape of bromine gas.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+);tetrabromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to iron(III) tetrabromide.
Reduction: It can be reduced back to iron(II) bromide.
Substitution: Bromide ions can be substituted with other ligands such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts in a suitable solvent.
Major Products Formed
Oxidation: Iron(III) tetrabromide (FeBr₃)
Reduction: Iron(II) bromide (FeBr₂)
Substitution: Iron(2+);tetrachloride (FeCl₄²⁻) or Iron(2+);tetraiodide (FeI₄²⁻)
Applications De Recherche Scientifique
Iron(2+);tetrabromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of brominated flame retardants and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of iron(2+);tetrabromide involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo oxidation and reduction, making it a versatile reagent in chemical reactions. The bromide ions can also participate in halide exchange reactions, further expanding its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron(II) chloride (FeCl₂)
- Iron(II) iodide (FeI₂)
- Iron(III) bromide (FeBr₃)
Comparison
Iron(2+);tetrabromide is unique due to its specific coordination environment and reactivity. Compared to iron(II) chloride and iron(II) iodide, it has different solubility and reactivity profiles. Iron(III) bromide, on the other hand, has a higher oxidation state and different chemical properties. The unique combination of iron in the +2 oxidation state and four bromide ligands gives this compound distinct characteristics that make it valuable in various applications.
Propriétés
Numéro CAS |
66468-24-4 |
|---|---|
Formule moléculaire |
Br4Fe2 |
Poids moléculaire |
431.31 g/mol |
Nom IUPAC |
iron(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Fe/h4*1H;;/q;;;;2*+2/p-4 |
Clé InChI |
SAAZTPRZAAFRCJ-UHFFFAOYSA-J |
SMILES canonique |
[Fe+2].[Fe+2].[Br-].[Br-].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


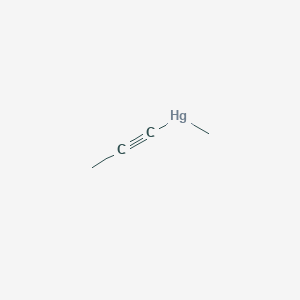
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
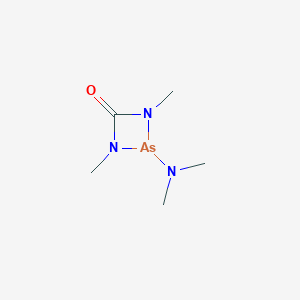
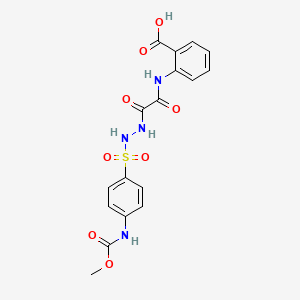

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
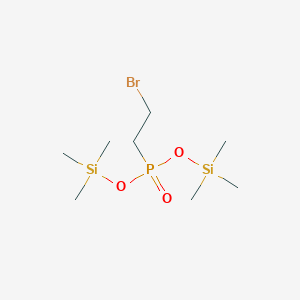
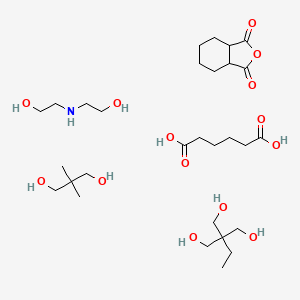

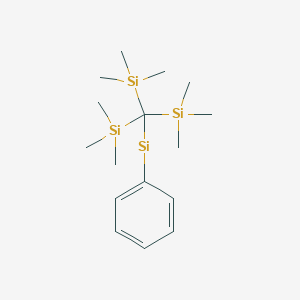
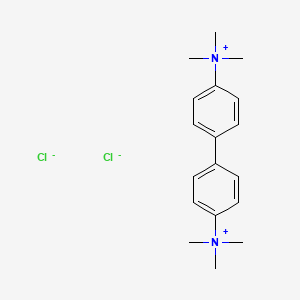
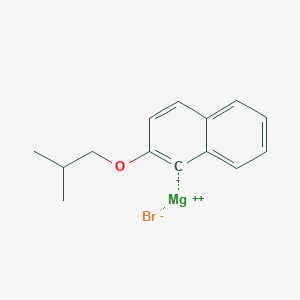
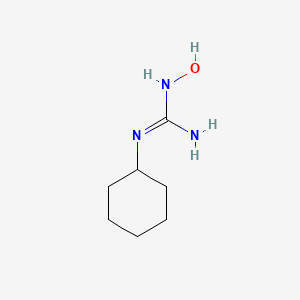
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
